![molecular formula C15H14N2O2S2 B3430610 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851169-45-4](/img/structure/B3430610.png)
3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are of great interest due to their biological potential and have been studied in the development of new therapies .
Synthesis Analysis
The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
Computational tools play an important role in investigating the molecular structure and electronic properties of a wide range of highly functionalized systems, including thieno[2,3-d]pyrimidines .Chemical Reactions Analysis
New synthetic approaches to thieno[3,2-d]pyrimidines have been developed. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. This compound has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandin E2 (PGE2), which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in lab experiments include its potential anticancer and anti-inflammatory activity, as well as its relatively simple synthesis method. However, the limitations of this compound include its potential toxicity and its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. These include:
1. Further investigation of the mechanism of action of this compound, particularly its interaction with topoisomerase II and COX-2.
2. Exploration of the potential of this compound as a chemotherapeutic agent for various types of cancer.
3. Evaluation of the toxicity and safety of this compound in animal models.
4. Development of more efficient synthesis methods for this compound.
5. Investigation of the potential of this compound as an anti-inflammatory agent for the treatment of various inflammatory diseases.
Scientific Research Applications
The compound 3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has potential applications in scientific research. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
3-(2-methoxyethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-8-7-17-14(18)11-9-12(10-5-3-2-4-6-10)21-13(11)16-15(17)20/h2-6,9H,7-8H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBROJXZHIENMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134594 | |
Record name | 2,3-Dihydro-3-(2-methoxyethyl)-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851169-45-4 | |
Record name | 2,3-Dihydro-3-(2-methoxyethyl)-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851169-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-(2-methoxyethyl)-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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